molecular formula C7H8N2O3 B2800050 4-Methoxy-2-methylpyrimidine-5-carboxylic acid CAS No. 72411-88-2

4-Methoxy-2-methylpyrimidine-5-carboxylic acid

Cat. No.: B2800050
CAS No.: 72411-88-2
M. Wt: 168.152
InChI Key: BZKLIDDLMRGFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a methoxy group at position 4, a methyl group at position 2, and a carboxylic acid moiety at position 5. Pyrimidine derivatives are critical in medicinal chemistry due to their roles as intermediates in drug synthesis, particularly for antiviral, anticancer, and kinase inhibitor applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2-methylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-8-3-5(7(10)11)6(9-4)12-2/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKLIDDLMRGFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72411-88-2
Record name 4-methoxy-2-methylpyrimidine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-methoxypyrimidine with a suitable carboxylating agent under acidic or basic conditions to introduce the carboxylic acid group at the 5-position . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide to facilitate the cyclization and carboxylation processes.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization, distillation, and chromatography is also common to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce pyrimidine-5-alcohols or aldehydes. Substitution reactions can result in a wide range of functionalized pyrimidine compounds .

Scientific Research Applications

Medicinal Chemistry

4-Methoxy-2-methylpyrimidine-5-carboxylic acid is primarily investigated for its potential as a pharmaceutical compound. It has shown promise in the following areas:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis by interfering with nucleic acid metabolism.
  • Antiviral Properties : Preliminary research suggests that derivatives of pyrimidine compounds may exhibit antiviral activity, making them candidates for further investigation in antiviral drug development.

Agrochemicals

The compound is also being explored for its application in agrochemicals. Its unique structure allows it to act as an intermediate in the synthesis of various agrochemical agents, potentially enhancing crop protection against pests and diseases.

Structure-Activity Relationship Studies

Recent studies have focused on the structure-activity relationships (SAR) of pyrimidine derivatives, including this compound. These studies aim to optimize the chemical structure to enhance biological activity and reduce toxicity. For instance, modifications at specific positions on the pyrimidine ring have been shown to significantly increase potency against targeted biological pathways .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results demonstrated that the compound inhibited bacterial growth at low concentrations, suggesting its potential as an antibacterial agent.

Case Study 2: Drug Development

In another study focusing on drug development, researchers synthesized various analogs of this compound to assess their pharmacological properties. The findings indicated that certain analogs exhibited enhanced activity against specific cancer cell lines, supporting further development as potential anticancer agents .

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis or DNA replication, thereby exerting its biological effects . The exact pathways and targets vary based on the specific application and modifications of the compound.

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The substituents on the pyrimidine ring significantly influence electronic, steric, and solubility properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Implications References
4-Methoxy-2-methylpyrimidine-5-carboxylic acid 2-CH₃, 4-OCH₃, 5-COOH C₈H₈N₂O₃ 196.16 Balanced lipophilicity; potential for hydrogen bonding via COOH
4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid 2-SCH₃, 4-OCH₃, 5-COOH C₇H₈N₂O₃S 200.21 Increased polarizability due to sulfur; higher lipophilicity
4-Methoxypyrimidine-5-carboxylic acid 2-H, 4-OCH₃, 5-COOH C₆H₆N₂O₃ 154.12 Simpler structure; reduced steric hindrance
4-Amino-2-methylpyrimidine-5-carboxylic acid 2-CH₃, 4-NH₂, 5-COOH C₆H₇N₃O₂ 153.14 Enhanced basicity from NH₂; altered solubility
2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid 2-(4-OCH₃Ph), 4-Pyridyl, 5-COOH C₁₇H₁₃N₃O₃ 307.31 Extended conjugation; potential for π-π interactions in drug targets
Key Observations:
  • Position 2 : A methyl group (CH₃) provides moderate steric hindrance and electron-donating effects via induction. Replacing CH₃ with SCH₃ (methylthio) introduces sulfur’s polarizability and increased lipophilicity .
  • Position 4: Methoxy (OCH₃) is electron-donating, stabilizing the ring electronically.
  • Position 5 : The carboxylic acid (COOH) group enables hydrogen bonding and salt formation, critical for solubility and biological interactions .

Physicochemical Properties

  • Solubility : The carboxylic acid group enhances water solubility, but substituents like SCH₃ or aromatic rings (e.g., phenyl in ) may reduce it due to increased hydrophobicity.
  • Acidity : The COOH group’s pKa is influenced by adjacent substituents. Methoxy’s electron-donating effect may slightly decrease COOH acidity compared to electron-withdrawing groups.
  • Stability: Methyl and methoxy groups generally improve stability against oxidation compared to thiol or amino groups .

Biological Activity

4-Methoxy-2-methylpyrimidine-5-carboxylic acid (MMCA) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by a pyrimidine ring with a methoxy group at the 4-position and a carboxylic acid at the 5-position. Its molecular formula is C8H9N2O3C_8H_9N_2O_3, and it has been noted for its ability to participate in various chemical reactions, making it a valuable building block in organic synthesis.

The biological activity of MMCA primarily arises from its interaction with specific enzymes and receptors. Research indicates that it can act as both an inhibitor and activator of certain enzymatic pathways:

  • Enzyme Inhibition : MMCA has been shown to inhibit enzymes involved in nucleotide synthesis and DNA replication, which may contribute to its anticancer properties.
  • Antimicrobial Activity : Preliminary studies suggest that MMCA exhibits antimicrobial properties, potentially making it useful in treating infections.

Structure-Activity Relationship (SAR)

Understanding the SAR of MMCA is crucial for optimizing its biological activity. Research has identified several key modifications that enhance its potency:

Compound Modification Effect on Activity
MMCABase StructureInitial activity observed
4-Methoxy-2-methylpyrimidine-5-carbonitrileIntroduction of cyano groupIncreased potency against specific targets
4-Methoxy-2-methylpyrimidine-5-aminesAmino substitutionEnhanced interaction with target enzymes

Studies have indicated that modifications at the 2 and 5 positions of the pyrimidine ring can significantly affect the compound's inhibitory effects on various biological targets .

Case Studies

  • Anticancer Properties : A study investigated the effects of MMCA on breast cancer cell lines, revealing that it inhibited cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
  • Antimicrobial Activity : Another research effort focused on evaluating MMCA's efficacy against bacterial strains. The compound exhibited notable antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

Recent Research Findings

Recent studies have further elucidated the biological mechanisms associated with MMCA:

  • Inhibition of NAPE-PLD : Research has highlighted MMCA's role as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is implicated in lipid metabolism and signaling pathways associated with cancer progression .
  • Pharmacokinetic Properties : Investigations into the pharmacokinetics of MMCA have shown promising results regarding its bioavailability and metabolic stability, making it a candidate for further development in drug formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.